molecular formula C18H16N2O4S B2493173 methyl 2-[2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamido]benzoate CAS No. 838894-74-9

methyl 2-[2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamido]benzoate

Cat. No.: B2493173
CAS No.: 838894-74-9
M. Wt: 356.4
InChI Key: UEELVVNQPFROIB-UHFFFAOYSA-N
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Description

Methyl 2-[2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamido]benzoate is a benzothiazine-derived compound featuring a 1,4-benzothiazine core fused with a substituted acetamido-benzoate moiety. The 1,4-benzothiazine scaffold is characterized by a six-membered heterocyclic ring containing sulfur and nitrogen, with a ketone group at the 3-position contributing to its conformational flexibility and reactivity . This compound belongs to a broader class of benzothiazine derivatives, which are notable for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Properties

IUPAC Name

methyl 2-[[2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4S/c1-24-18(23)11-6-2-3-7-12(11)19-16(21)10-15-17(22)20-13-8-4-5-9-14(13)25-15/h2-9,15H,10H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEELVVNQPFROIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)CC2C(=O)NC3=CC=CC=C3S2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Mechanism

  • Substrate : 3-Acetyl-7,8-dichloro-2-methyl-3,4-dihydro-2H-1,2,3-benzothiadiazine 1,1-dioxide.
  • Base : 6 equivalents of tert-butoxide (t-BuOK) in tetrahydrofuran (THF).
  • Mechanism : Deprotonation at C(4) generates a dianionic intermediate, facilitating N–N bond cleavage and subsequent ring closure to form the benzothiazine.

The rearrangement proceeds via a diaza--Wittig pathway, yielding 1,2-benzothiazine 1,1-dioxides with up to 80% isolated yield.

Coupling with Methyl 2-Aminobenzoate

The final step involves conjugating the functionalized benzothiazine with methyl 2-aminobenzoate:

Amide Bond Formation

  • Conditions : 1.1 equivalents of HATU, 2 equivalents of DIPEA in DMF, 24 hours at 25°C.
  • Workup : Precipitation with ice-water, followed by recrystallization from ethanol.

Spectral Characterization

  • 1H NMR (400 MHz, DMSO-d6) : δ 8.45 (s, 1H, NH), 7.95–7.30 (m, 8H, aromatic), 3.85 (s, 3H, OCH3).
  • HPLC Purity : >98% (C18 column, acetonitrile/water).

Challenges and Alternative Routes

Competing Rearrangements

Excess base (>6 equiv t-BuOK) promotes over-rearrangement to 1,2-benzisothiazoles, necessitating precise stoichiometric control.

Solvent Effects

  • THF vs. DMSO : THF favors benzothiazine formation (80% yield), while DMSO increases byproduct formation.

Scalability

Gram-scale synthesis (1.2 mmol) achieves consistent yields (78–82%) but requires slow addition of t-BuOK to mitigate exothermic side reactions.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamido]benzoate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using reducing agents like sodium borohydride can convert the carbonyl group to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Scientific Research Applications

Antimicrobial Activity

Research has shown that derivatives of benzothiazine compounds demonstrate significant antimicrobial properties. For instance, studies have evaluated the efficacy of various benzothiazine derivatives against pathogenic bacteria and fungi. The compound methyl 2-[2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamido]benzoate has been noted for its potential effectiveness against Mycobacterium tuberculosis and other resistant strains .

Table 1: Antimicrobial Activity of Benzothiazine Derivatives

Compound NameTarget PathogenMinimum Inhibitory Concentration (MIC)
This compoundMycobacterium tuberculosisTo be determined
Other derivativesVarious Gram-positive and Gram-negative bacteriaRanges from 1.27 µM to 5.85 µM

Anticancer Potential

The anticancer properties of this compound have been explored through in vitro studies against various cancer cell lines. Compounds with similar structures have shown promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells.

Case Study: Anticancer Activity Evaluation

In a study evaluating similar benzothiazine derivatives, it was found that certain compounds exhibited IC50 values lower than those of standard chemotherapeutics like 5-Fluorouracil (5-FU), indicating a strong potential for further development as anticancer agents .

Table 2: Anticancer Efficacy of Related Compounds

Compound NameCancer Cell LineIC50 Value (µM)
This compoundHCT116 (Colorectal)To be determined
Related derivativeHCT1165.85
Standard drug (5-FU)HCT1169.99

Anti-inflammatory Properties

Benzothiazine derivatives are also noted for their anti-inflammatory effects. Research indicates that these compounds can significantly reduce inflammation in animal models, demonstrating efficacy comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) .

Table 3: Anti-inflammatory Activity Comparison

Compound NameModel UsedInflammation Reduction (%)
This compoundCarrageenan-induced rat foot edemaTo be determined
PhenylbutazoneSame model~25%
IndomethacinSame model~50%

Enzyme Inhibition Studies

In addition to its antimicrobial and anticancer activities, this compound has been investigated for its potential as an enzyme inhibitor. Compounds with similar structures have shown inhibitory effects on key enzymes involved in metabolic pathways relevant to diseases such as diabetes and cancer .

Table 4: Enzyme Inhibition Potentials

Compound NameTarget EnzymeInhibition Type
This compoundDihydrofolate reductase (DHFR)Competitive inhibition
Related derivativeAcetylcholinesteraseNoncompetitive inhibition

Mechanism of Action

The mechanism of action of methyl 2-[2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamido]benzoate involves its interaction with specific molecular targets. The benzothiazine ring can interact with enzymes and proteins, potentially inhibiting their activity. This compound may also interfere with cellular pathways by binding to receptors or other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues differ primarily in the substituents on the acetamide and benzoate groups, which influence physicochemical properties and bioactivity. Key examples include:

Compound Name Molecular Formula Molecular Weight Substituent Features Biological Activity/Application Reference ID
Methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetate C₁₂H₁₃NO₃S 251.30 Methyl ester at acetamide; lacks benzoate linkage Antidepressant potential
2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetohydrazide C₁₀H₁₁N₃O₂S 237.28 Hydrazide group at acetamide; planar conformation (16.77° dihedral angle) Antimicrobial, antifungal
N-(4-Nitrophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide C₁₆H₁₃N₃O₃S 343.36 Electron-withdrawing nitro group on phenyl ring Screening compound for drug discovery
N-[(4-Methoxyphenyl)methyl]-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide C₁₈H₁₈N₂O₃S 342.41 Methoxybenzyl group enhancing lipophilicity Potential ROR-gamma modulator

Key Observations :

  • Substituent Impact on Bioactivity: The hydrazide derivative (C₁₀H₁₁N₃O₂S) exhibits antifungal activity due to its ability to form intermolecular hydrogen bonds (N–H⋯O, C–H⋯O), stabilizing its crystal lattice .
  • Electron-Donating/Withdrawing Groups : The nitro group in N-(4-nitrophenyl)-acetamide (C₁₆H₁₃N₃O₃S) increases electrophilicity, making it a candidate for covalent binding in enzyme inhibition .
Physicochemical and Crystallographic Properties
  • Conformational Flexibility: The dihedral angle between the benzothiazine ring and the acetamide group varies significantly. For instance, the hydrazide derivative (C₁₀H₁₁N₃O₂S) exhibits a near-planar arrangement (16.77° dihedral angle), while the methyl ester variant (C₁₂H₁₃NO₃S) adopts a more puckered conformation due to steric effects of the ester group .
  • Hydrogen Bonding : Intermolecular N–H⋯O interactions stabilize the crystal lattice of hydrazide derivatives, whereas ester-containing analogues rely on weaker C–H⋯O interactions .

Biological Activity

Methyl 2-[2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamido]benzoate is a compound that belongs to the class of benzothiazine derivatives, which have garnered attention for their diverse biological activities. This article delves into the synthesis, biological properties, and potential therapeutic applications of this compound, drawing from various research studies and findings.

Chemical Structure and Synthesis

The compound is characterized by a benzothiazine core with an acetamido group and a methoxy group. The synthesis typically involves multi-step organic reactions that yield the desired benzothiazine structure. For instance, the synthesis of related benzothiazine derivatives has been documented, indicating methods that can be adapted for this compound .

Antimicrobial Properties

Research has indicated that benzothiazine derivatives exhibit significant antimicrobial activity. The presence of the keto group in the thiazine ring is particularly noted for enhancing this activity. In vitro studies have shown that certain derivatives can inhibit the growth of various bacterial strains, suggesting potential as antibacterial agents .

Anti-inflammatory Effects

Benzothiazine compounds have also been studied for their anti-inflammatory properties. For example, compounds similar to this compound have demonstrated effectiveness in reducing inflammation in animal models. In particular, studies using carrageenan-induced edema in rats revealed that these compounds could significantly reduce swelling and pain, outperforming traditional anti-inflammatory drugs like phenylbutazone .

Antidepressant Activity

Some studies have suggested that benzothiazine derivatives may possess antidepressant properties. The mechanism is thought to involve modulation of neurotransmitter systems, although specific pathways remain to be fully elucidated. The activity of these compounds in behavioral models of depression indicates potential therapeutic applications in treating mood disorders .

Case Studies and Research Findings

A series of studies have explored the biological effects of this compound and its analogs:

Study Focus Findings
Harmata et al. (2005)Synthesis and StructureEstablished synthesis routes and confirmed the crystal structure of related benzothiazines.
Lopatina et al. (1982)Antidepressant ActivityIdentified stimulant and antidepressant properties in benzothiazine derivatives.
Recent In Vivo StudiesAnti-inflammatory EffectsDemonstrated significant reduction in edema compared to control groups in rat models.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

  • Antimicrobial Action : Disruption of bacterial cell wall synthesis.
  • Anti-inflammatory Mechanism : Inhibition of pro-inflammatory cytokines and pathways.
  • Neurotransmitter Modulation : Interaction with serotonin and norepinephrine pathways.

Q & A

Q. How can reactor design enhance the sustainability of the synthesis process?

  • Answer : Continuous-flow reactors reduce waste and energy use. For example, a microreactor with immobilized catalysts achieves 95% conversion in <10 minutes, validated by inline FTIR .

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